methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate
Description
This compound features a tricyclic core (8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene) with a methoxy group at position 10, a 5-methylfuran-2-yl substituent at position 4, and a methyl benzoate moiety at position 5. Its structural complexity arises from fused heterocyclic rings containing oxygen and nitrogen atoms, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-7-12-20(30-14)18-13-19-17-5-4-6-21(28-2)22(17)31-23(26(19)25-18)15-8-10-16(11-9-15)24(27)29-3/h4-12,19,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFWKXJAVLHQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate involves multiple steps, including the formation of the core tricyclic structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furan and benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several heterocyclic systems documented in the evidence:
Key Observations :
- Heteroatom Influence: The target compound’s oxa-diaza tricyclic core (O, N) contrasts with sulfur-containing analogues () and nitrogen-rich systems ().
- Substituent Effects : The 5-methylfuran-2-yl group in the target compound introduces electron-rich aromaticity, differing from the electron-withdrawing trifluoromethyl group in . This distinction may alter reactivity in electrophilic substitution or metal-catalyzed coupling reactions .
Physical and Chemical Properties
Limited experimental data are available for direct comparisons, but inferences can be drawn:
Key Observations :
- Melting Points : High melting points in (207–209°C) suggest strong intermolecular forces (e.g., hydrogen bonding), which the target compound may share due to its benzoate and methoxy groups .
- Solubility : The benzoate ester in the target compound may enhance solubility in polar organic solvents compared to sulfur-containing analogues (), which are typically less polar .
Biological Activity
Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound characterized by its intricate structure that incorporates multiple rings and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Diazatricyclo framework : Provides unique spatial orientation and electronic properties.
- Benzoate moiety : Often associated with prodrug behavior in biological systems.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Furan Ring | Five-membered aromatic ring |
| Diazatricyclo System | Contains nitrogen atoms enhancing reactivity |
| Benzoate Group | Commonly used in pharmaceuticals |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors through both covalent and non-covalent interactions.
Potential Biological Effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research indicates possible cytotoxic effects on cancer cell lines, suggesting utility in cancer therapeutics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of similar compounds within the same chemical class:
- Anticancer Activity :
- Antimicrobial Properties :
- Mechanistic Insights :
Table 2: Summary of Biological Activities
Q & A
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol .
- Catalyze key steps using immobilized enzymes or recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂-Pd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
